![molecular formula C17H17BrN2O2 B5459609 N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide](/img/structure/B5459609.png)
N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide, also known as UMB24, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of N-phenylalkylamides and has been synthesized using various methods.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide is not fully understood, but it is believed to act on the TRPV1 receptor, which is involved in pain perception and inflammation. N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to inhibit the activation of TRPV1, leading to a reduction in pain and inflammation. Additionally, N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to induce apoptosis in cancer cells, which may be mediated through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Additionally, N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to reduce the expression of COX-2, an enzyme involved in inflammation. N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide has also been shown to reduce the proliferation and invasion of cancer cells, as well as induce cell cycle arrest and apoptosis.
実験室実験の利点と制限
N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has shown promising results in various in vitro and in vivo models, making it a potential candidate for further study. However, there are also limitations to using N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide. One potential direction is to further investigate its anti-inflammatory and analgesic properties, particularly in models of chronic pain and inflammation. Additionally, N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide has shown promise as a potential cancer therapy, and further studies are needed to determine its efficacy in vivo. Finally, the mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
合成法
The synthesis of N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide involves the reaction of 4-bromo-3-methylbenzylamine with 1-phenylethyl isocyanate in the presence of a base. The resulting product is then purified using column chromatography, yielding N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide as a white solid. This method has been optimized to yield high purity and high yields of N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer activities. N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide has been tested in various in vitro and in vivo models, and has shown promising results in reducing inflammation and pain. Additionally, N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-11-10-14(8-9-15(11)18)20-17(22)16(21)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLZNMZJKWGMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。